molecular formula C8H5BrF2O2 B1409808 Methyl 2-bromo-3,6-difluorobenzoate CAS No. 1805523-44-7

Methyl 2-bromo-3,6-difluorobenzoate

Cat. No.: B1409808
CAS No.: 1805523-44-7
M. Wt: 251.02 g/mol
InChI Key: KIEJIRZTQOYEMQ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3,6-difluorobenzoate is an organic compound with the molecular formula C8H5BrF2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 6 on the benzene ring are substituted with bromine and fluorine atoms, respectively. This compound is used in various chemical synthesis processes and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3,6-difluorobenzoate can be synthesized through a multi-step process involving bromination, esterification, and fluorination reactions. The general synthetic route involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. The use of automated systems for reagent addition and product separation further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3,6-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.

    Reduction: Methyl 2-bromo-3,6-difluorobenzyl alcohol.

    Oxidation: 2-bromo-3,6-difluorobenzoic acid.

Scientific Research Applications

Methyl 2-bromo-3,6-difluorobenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-bromo-3,6-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s binding affinity and specificity towards these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that affect enzyme function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-3,4-difluorobenzoate
  • Methyl 5-bromo-2,3-difluorobenzoate
  • Methyl 2-bromo-4,6-difluorobenzoate

Uniqueness

Methyl 2-bromo-3,6-difluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which imparts distinct chemical and physical properties. This unique substitution pattern influences the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 2-bromo-3,6-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEJIRZTQOYEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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